CID 45051834
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Overview
Description
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride is a chemical compound with the molecular formula C21H46AlLiO3 and a molecular weight of 380.51 g/mol . It is commonly used as a reducing agent in various chemical reactions, particularly in the stereoselective reduction of ketones and esters . This compound is known for its high reactivity and selectivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride is typically prepared by reacting lithium aluminum hydride with the corresponding alcohol . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the hydride. The general reaction scheme is as follows:
LiAlH4+3ROH→LiAl(OR)3H+3H2
where R represents the 3-ethyl-3-pentyl group. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen contamination .
Chemical Reactions Analysis
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride primarily undergoes reduction reactions. It is an effective reducing agent for various functional groups, including ketones, esters, and amides . Some common reactions include:
Reduction of Ketones and Esters: The compound reduces ketones and esters to their corresponding alcohols under mild conditions.
Reduction of Amides: It can reduce amides to amines, which is useful in the synthesis of various nitrogen-containing compounds.
The major products formed from these reactions are the corresponding alcohols and amines, depending on the starting material .
Scientific Research Applications
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride has several applications in scientific research:
Organic Synthesis: It is widely used in the stereoselective reduction of ketones and esters, which is crucial in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride involves the transfer of hydride ions (H-) to the substrate. The aluminum center in the compound acts as a Lewis acid, coordinating with the substrate and facilitating the hydride transfer. This results in the reduction of the substrate to the corresponding alcohol or amine .
Comparison with Similar Compounds
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride can be compared with other similar reducing agents, such as:
Lithium aluminum hydride: A more commonly used reducing agent but less selective compared to lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride.
Lithium tri-tert-butoxyaluminum hydride: Another selective reducing agent but with different steric properties.
Diisobutylaluminum hydride: Known for its selectivity in reducing esters to aldehydes.
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride is unique due to its high selectivity and reactivity, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C21H45AlLiO3 |
---|---|
Molecular Weight |
379.5 g/mol |
InChI |
InChI=1S/3C7H15O.Al.Li/c3*1-4-7(8,5-2)6-3;;/h3*4-6H2,1-3H3;;/q3*-1;+3; |
InChI Key |
BYSWLWJOROIDHP-UHFFFAOYSA-N |
Canonical SMILES |
[Li].CCC(CC)(CC)O[Al](OC(CC)(CC)CC)OC(CC)(CC)CC |
Origin of Product |
United States |
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